molecular formula C8H6N2S B12568460 5,8-Methanothieno[2,3-e][1,3]diazepine CAS No. 478919-92-5

5,8-Methanothieno[2,3-e][1,3]diazepine

Cat. No.: B12568460
CAS No.: 478919-92-5
M. Wt: 162.21 g/mol
InChI Key: KTWHPHGABGJDHO-UHFFFAOYSA-N
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Description

5,8-Methanothieno[2,3-e][1,3]diazepine is a heterocyclic compound that features a unique fusion of a thieno ring and a diazepine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Methanothieno[2,3-e][1,3]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of heterocyclic ketene aminals (HKAs) as building blocks. These HKAs undergo a one-pot reaction with activated methylene compounds and either arylglyoxal monohydrates or salicylaldehyde under catalyst-free conditions in ethanol .

Industrial Production Methods

the principles of green chemistry, such as solvent-free conditions and the use of mild reaction conditions, are often employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5,8-Methanothieno[2,3-e][1,3]diazepine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield thiols or amines .

Scientific Research Applications

5,8-Methanothieno[2,3-e][1,3]diazepine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,8-Methanothieno[2,3-e][1,3]diazepine involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in the central nervous system, leading to changes in neurotransmitter levels and neuronal activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Methanothieno[2,3-e][1,3]diazepine is unique due to its specific fusion of a thieno ring and a diazepine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

CAS No.

478919-92-5

Molecular Formula

C8H6N2S

Molecular Weight

162.21 g/mol

IUPAC Name

3-thia-8,10-diazatricyclo[6.2.1.02,6]undeca-1,4,6,9-tetraene

InChI

InChI=1S/C8H6N2S/c1-2-11-8-6(1)3-10-4-7(8)9-5-10/h1-3,5H,4H2

InChI Key

KTWHPHGABGJDHO-UHFFFAOYSA-N

Canonical SMILES

C1C2=C3C(=CN1C=N2)C=CS3

Origin of Product

United States

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